Product packaging for Isothiazolo[5,4-b]pyridin-3-ol(Cat. No.:CAS No. 4337-60-4)

Isothiazolo[5,4-b]pyridin-3-ol

Cat. No.: B3137111
CAS No.: 4337-60-4
M. Wt: 152.18 g/mol
InChI Key: BRYKHZDQKQRTDN-UHFFFAOYSA-N
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Description

Isothiazolo[5,4-b]pyridin-3-ol is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold serves as a versatile core structure for developing potent kinase inhibitors. Although direct data on this hydroxy derivative is limited, extensive research on its close analogs, particularly Isothiazolo[5,4-b]pyridin-3-amine and other thiazolo[5,4-b]pyridine derivatives, confirms the high research value of this chemical class . The thiazolo[5,4-b]pyridine scaffold is a privileged structure in kinase inhibitor development . Recent scientific investigations have identified derivatives of this scaffold as potent inhibitors of critical therapeutic targets, most notably c-KIT and phosphoinositide 3-kinase (PI3K) . c-KIT is a validated target in gastrointestinal stromal tumors (GIST), and novel thiazolo[5,4-b]pyridine derivatives have been designed specifically to overcome drug resistance to existing therapies like imatinib . These compounds can inhibit resistant double mutants of c-KIT (e.g., V560G/D816V), suppress cancer cell proliferation, block downstream signaling pathways, induce apoptosis, and remarkably attenuate migration and invasion of cancer cells . Similarly, this scaffold has been successfully employed to develop potent PI3K inhibitors. Structure-activity relationship (SAR) studies show that functionalization at key positions on the thiazolo[5,4-b]pyridine core allows molecules to fit precisely into the ATP-binding pocket of the PI3Kα kinase, forming key hydrogen bonds for high-affinity inhibition . These inhibitors have shown potent activity at nanomolar concentrations, making them promising candidates in anticancer research . Furthermore, other derivatives have demonstrated a broad spectrum of anticancer activity in preliminary studies . This compound is a key intermediate for synthesizing such bioactive molecules, enabling structure-activity relationship studies and the exploration of new therapeutic agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2OS B3137111 Isothiazolo[5,4-b]pyridin-3-ol CAS No. 4337-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2]thiazolo[5,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-5-4-2-1-3-7-6(4)10-8-5/h1-3H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYKHZDQKQRTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4337-60-4
Record name 2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one
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Advanced Synthetic Methodologies for Isothiazolo 5,4 B Pyridin 3 Ol and Its Derivatives

Ring-Forming Reactions for the Isothiazolo[5,4-b]pyridine (B1251151) Nucleus

The construction of the isothiazolo[5,4-b]pyridine core can be achieved through several strategic ring-forming reactions. These methods primarily involve the formation of the isothiazole (B42339) ring onto a pre-existing pyridine (B92270) structure or the concurrent formation of both heterocyclic systems.

Oxidative Cyclization Protocols

Oxidative cyclization is a prominent strategy for the synthesis of the isothiazole ring. This approach typically involves the formation of a sulfur-nitrogen bond through the oxidation of a suitable acyclic precursor.

Thioamide derivatives are versatile precursors for the synthesis of isothiazoles and their fused analogues. The oxidative cyclization of these compounds provides a direct route to the desired heterocyclic system.

Thiomalonamide Derivatives and 3-Thionocarboxylic Acid Amides : The oxidative cyclization of thiomalonamide derivatives and amides of 3-thionocarboxylic acids has been reported as a method for synthesizing monocyclic isothiazol-3(2H)-ones. tandfonline.com This methodology can be extended to the synthesis of isothiazolo[5,4-b]pyridines. For instance, the oxidation of N-aryl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carboxamides using a DMSO-HCl system leads to the formation of isothiazolo[5,4-b]pyridines. researchgate.net The proximity of the thioamide and carbamoyl (B1232498) groups in the precursor facilitates this oxidative cyclization. researchgate.net

Oxidizing Agents : Various oxidizing agents have been employed for the cyclization of thioamide precursors. These include hydrogen peroxide, halogens (such as iodine and bromine), and chromium-based reagents. niscpr.res.inthieme-connect.com For example, molecular bromine in ethyl acetate (B1210297) has been used for the efficient oxidative cyclization of N-substituted propanethioamides. thieme-connect.com

Precursor TypeOxidizing AgentProductReference
N-aryl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carboxamidesDMSO-HClIsothiazolo[5,4-b]pyridines researchgate.net
N-substituted propanethioamidesBromine in ethyl acetateIsothiazoles thieme-connect.com
3-AminopropenethionesChromium trioxide on silica (B1680970) gel4-Cyanoisothiazoles thieme-connect.comthieme-connect.com

A notable method involves the oxidation of triethylammonium (B8662869) 6-amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolates. bohrium.comrjraap.com Treatment of these precursors with a DMSO-HCl system results in the formation of novel 4-aryl-3,6-dioxo-2,3,4,5,6,7-hexahydroisothiazolo[5,4-b]pyridine-5-carbonitriles. bohrium.comrjraap.com This reaction proceeds through an oxidative cyclization that forms the isothiazole ring fused to the dihydropyridine (B1217469) core.

In a move towards more sustainable synthetic methods, solvent-free oxidative cyclization has been explored. thieme-connect.comthieme-connect.com One such approach utilizes chromium trioxide supported on silica gel for the oxidative cyclization of 3-aminopropenethiones to yield 4-cyanoisothiazoles. thieme-connect.comthieme-connect.com This method is effective both at room temperature over several hours and under microwave irradiation for a few minutes, with comparable yields. thieme-connect.comthieme-connect.com The absence of a solvent simplifies the work-up procedure and reduces the environmental impact. niscpr.res.in

Cyclocondensation Strategies (e.g., β-Thiosubstituted Propenamides)

Cyclocondensation reactions offer another pathway to the isothiazole ring. The cyclocondensation of β-thiosubstituted propenamides is a known method for the synthesis of monocyclic isothiazol-3(2H)-ones. tandfonline.com This strategy involves the intramolecular condensation of a precursor molecule containing both the sulfur and nitrogen atoms required for the isothiazole ring, along with the necessary carbon framework.

Ring Contraction Reactions (e.g., 1,4-Thiazepines)

Ring contraction of larger heterocyclic systems can also be a viable route to the isothiazole nucleus. For instance, the ring contraction of 1,4-thiazepines has been reported as a method for synthesizing isothiazol-3(2H)-ones. tandfonline.com Another relevant example is the unusual coupling of pyrido[3,2-f] tandfonline.comthieme-connect.comthiazepines with arenediazonium chlorides, which leads to ring contraction to form thieno[2,3-b]pyridin-3(2H)-one derivatives. researchgate.net While not directly yielding isothiazolo[5,4-b]pyridines, this demonstrates the principle of ring contraction in related fused heterocyclic systems.

Reaction TypeStarting MaterialProductReference
Oxidative CyclizationTriethylammonium 6-amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolates4-Aryl-3,6-dioxo-2,3,4,5,6,7-hexahydroisothiazolo[5,4-b]pyridine-5-carbonitriles bohrium.comrjraap.com
Solvent-Free Oxidative Cyclization3-Aminopropenethiones4-Cyanoisothiazoles thieme-connect.comthieme-connect.com
Cyclocondensationβ-Thiosubstituted propenamidesIsothiazol-3(2H)-ones tandfonline.com
Ring Contraction1,4-ThiazepinesIsothiazol-3(2H)-ones tandfonline.com

Sustainable and Catalytic Synthetic Approaches (e.g., Organo-Photoredox Generation of Iminyl Radicals)

In the quest for more environmentally benign and efficient synthetic methods, organo-photoredox catalysis has emerged as a powerful tool. researchgate.netrsc.orgprinceton.edubeilstein-journals.org This approach utilizes visible light and an organic photocatalyst to generate reactive intermediates under mild conditions, often avoiding the need for harsh reagents or high temperatures. beilstein-journals.orgchemrxiv.org

One notable application of this technology is the generation of iminyl radicals from α-imino-oxy acids. This method, facilitated by an oxidative single-electron transfer (SET), enables the formation of N-S bonds, a key step in the construction of the isothiazole ring system, with yields reported up to 86%. researchgate.net This sustainable approach addresses the limitations of traditional methods for synthesizing isothiazolo[5,4-b]pyridines, which can require temperatures as high as 250°C. researchgate.net The use of photoredox catalysis in this context represents a significant advancement, offering a milder and more sustainable pathway to the isothiazole core. rsc.orgprinceton.edu

Functionalization and Modification of Pre-existing Isothiazolopyridine Cores

The ability to modify a pre-formed isothiazolopyridine scaffold is crucial for generating libraries of compounds for biological screening and optimizing lead structures. Various functionalization techniques have been successfully applied to this heterocyclic system.

Nucleophilic aromatic substitution (SNAr) is a widely employed strategy for introducing diverse functionalities onto the isothiazolopyridine core. The chlorine atom in 4-chloroisothiazolo[5,4-b]pyridines serves as a good leaving group, readily displaced by a variety of nucleophiles. researchgate.netresearchgate.net

The reaction of 4-chloroisothiazolo[5,4-b]pyridine derivatives with amino compounds is a prominent example. researchgate.netresearchgate.net This nucleophilic displacement allows for the synthesis of a range of ethyl 4-(substituted amino)isothiazolo[5,4-b]pyridine-5-carboxylates. researchgate.netresearchgate.net Similarly, 3,6-dibromoisothiazolo[4,5-b]pyridine can undergo regioselective nucleophilic substitution with different nitrogen nucleophiles to yield various 3-amino derivatives. rsc.org These reactions are typically carried out by heating the reactants in a suitable solvent, such as ethanol. researchgate.netrsc.org

Table 1: Examples of Nucleophilic Displacement Reactions on Halogenated Isothiazolopyridines

Starting MaterialNucleophileProductYield (%)Reference
4-Chloroisothiazolo[5,4-b]pyridine-5-carboxylateSubstituted AminesEthyl 4-(substituted amino)isothiazolo[5,4-b]pyridine-5-carboxylatesNot specified researchgate.netresearchgate.net
3,6-Dibromoisothiazolo[4,5-b]pyridineN-nucleophiles3-Amino-6-bromoisothiazolo[4,5-b]pyridine derivatives62-97 rsc.org

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for C-C bond formation in modern organic synthesis. organic-chemistry.orgrsc.orgmdpi.com This methodology has been effectively applied to the functionalization of the isothiazolopyridine scaffold. rsc.org

Dihalo-isothiazolopyridine building blocks, such as 3,6-dibromo-isothiazolo[4,5-b]pyridine, are versatile intermediates that can be used in various synthetic transformations, including Suzuki cross-coupling reactions. rsc.org This allows for the regioselective introduction of aryl and other substituents at specific positions on the heterocyclic core, providing access to a diverse range of compounds for drug discovery programs. rsc.org The Suzuki coupling typically involves the reaction of a halo-isothiazolopyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. organic-chemistry.org

Modification of existing side chains on the isothiazolopyridine ring system offers another avenue for creating structural diversity. mdpi.commdpi.comnih.gov This approach allows for the fine-tuning of the physicochemical and biological properties of the parent compound.

For instance, the functional groups on substituted isothiazolo[5,4-b]pyridines can be elaborated using conventional methodologies. researchgate.net This could involve reactions such as ester hydrolysis followed by amide coupling to introduce new functionalities. The ability to perform these modifications on a pre-existing core structure is a key strategy in the development of new bioactive molecules. mdpi.comnih.gov

Photochemical Rearrangement and Permutation Strategies

Photochemical reactions can provide unique pathways to complex molecular architectures that are often inaccessible through thermal methods. In the context of isothiazolopyridine synthesis, photochemical rearrangements have proven to be a valuable strategy.

A notable example of a productive photochemical rearrangement is the cleavage of the N-O bond in isoxazolopyridine-4-thiols to afford isothiazolo[5,4-b]pyridin-3-ol and its derivatives. psu.edu This transformation represents a key step in a synthetic approach that utilizes isoxazolopyridines as precursors to the target isothiazolopyridine system.

The process involves the initial conversion of 4-chloroisoxazolopyridines to the corresponding isoxazolopyridine-4-thiols via regiospecific substitution with a thiolate anion. psu.edu Subsequent N-O bond cleavage in these thiol intermediates leads to the formation of the desired hydroxy derivatives of isothiazolo[5,4-b]pyridine in moderate to good yields. psu.edu This method highlights the utility of bond-cleavage strategies in constructing new heterocyclic frameworks. nih.govrsc.orgmdpi.com

Mechanistic Aspects of Photochemical Conversions via Nitrene Intermediates

The photochemical rearrangement of isothiazole derivatives can proceed through various mechanistic pathways. One significant pathway, particularly for substituted isothiazoles, involves the formation of a nitrene intermediate. acs.orgbgsu.edu This mechanism is initiated by the photochemical cleavage of the relatively weak sulfur-nitrogen (S-N) bond of the isothiazole ring. acs.org

Upon irradiation, the isothiazole molecule absorbs a photon, leading to an excited state. From this excited state, the S-N bond can break, resulting in the formation of a reactive intermediate species. This intermediate can be described as a diradical or, more accurately, as a β-thioformylvinyl nitrene. acs.org The stability of this nitrene intermediate is influenced by the substituents on the isothiazole ring. For instance, a phenyl group at the C4 position can stabilize this intermediate, thereby facilitating the photocleavage of the S-N bond. acs.org

Once formed, the β-thioformylvinyl nitrene is not a static species and can undergo several subsequent reactions:

Rearrangement to a Cyanothiol: The nitrene can rearrange to form a cyanothiol. This is a common reaction for terminal vinyl nitrenes. acs.org

Equilibrium with Thiocarbonylazirine: The nitrene can exist in equilibrium with a thiocarbonylazirine intermediate. acs.org This azirine can then undergo further photochemical reactions.

Cyclization: The nitrene can recyclize back to the starting isothiazole. acs.org

The ultimate products of the photochemical reaction are determined by the fate of these intermediates. For example, the thiocarbonylazirine intermediate can undergo photochemical ring-opening of its carbon-carbon bond to form a nitrile ylide. This ylide is a precursor to the corresponding thiazole (B1198619), which is a common phototransposition product. acs.org

Computational studies have also been employed to investigate the photochemical isomerization of isothiazoles. These studies have explored various mechanistic possibilities, including internal cyclization-isomerization routes, ring contraction-ring expansion routes, and direct routes involving conical intersections. researchgate.netpsu.edunih.gov These theoretical models suggest that the preferred reaction pathway can be complex, often proceeding from the initial Franck-Condon region to a conical intersection and then to the photoproduct. researchgate.netnih.gov While these models provide a detailed picture of the energy landscape, the β-thioformylvinyl nitrene pathway offers a clear chemical explanation for the formation of certain observed products, especially in the photochemistry of phenyl-substituted isothiazoles. acs.org

Scope and Limitations of Photochemical Permutation for Isothiazole Derivatives

The photochemical permutation of isothiazoles and their derivatives represents a modern synthetic strategy for accessing a variety of structural isomers that may be difficult to obtain through traditional synthetic methods. researchgate.netresearchgate.netd-nb.info This approach leverages photochemical energy to induce rearrangements of the heterocyclic core, offering a conceptually novel approach to the synthesis of functionalized azoles. researchgate.netresearchgate.netd-nb.info

The scope of this photochemical methodology is quite broad. It has been demonstrated to be effective for a range of substituted isothiazoles, including those with phenyl and methyl groups. researchgate.net The reaction conditions are typically mild, involving irradiation with UV light at room temperature, and are tolerant of various functional groups. researchgate.netresearchgate.net Furthermore, this strategy is not limited to isothiazoles and has shown potential for extension to other azole systems like benzo[d]isothiazole, pyrazole (B372694), and isoxazole (B147169). researchgate.netresearchgate.net

The outcome of the photochemical permutation can be influenced by the reaction solvent and the presence of additives. For instance, the choice of solvent can selectively favor the formation of one isomer over another. The addition of a base like triethylamine (B128534) (TEA) has also been shown to have a significant effect on the reaction, in some cases increasing the yield of the thiazole transposition product. acs.org

Below is a table summarizing the photochemical permutation of various phenyl-substituted isothiazoles and the resulting products.

Starting Isothiazole Derivative Irradiation Conditions Major Product(s) Observed Transposition Pathway(s)
4-Phenylisothiazole (B13574574)BenzeneCyanothiolPhotocleavage
4-PhenylisothiazoleBenzene, TEA4-Phenylthiazole, CyanothiolP4 phototransposition, Photocleavage
3-PhenylisothiazoleNot specified3-Phenylthiazole, 4-PhenylisothiazoleP5, P6, P7 phototransposition
5-PhenylisothiazoleNot specified5-Phenylthiazole, 4-PhenylisothiazoleP5, P6, P7 phototransposition

However, the methodology is not without its limitations. The efficiency and selectivity of the photochemical permutation are highly dependent on the substitution pattern of the isothiazole ring. The quantum yields of consumption for different isomers can vary significantly. For example, 4-phenylisothiazole is the most reactive among the phenylisothiazole isomers, while 3-phenyl- and 5-phenylisothiazoles react less efficiently. acs.org This difference in reactivity is attributed to the ability of the substituent to stabilize the intermediates formed during the photoreaction. acs.org

Another limitation is the potential for competing reaction pathways. Besides the desired transposition, photocleavage of the isothiazole ring to form cyanothiols can be a significant side reaction. acs.orgbgsu.edu The stability of the resulting photoproducts to the irradiation conditions is also a critical factor. In some cases, the desired isomer may itself be photoreactive, leading to a complex mixture of products. researchgate.net The intricate network of high-energy intermediates and potentially reversible pathways can make it challenging to achieve directional selectivity in some cases. researchgate.net

Despite these limitations, photochemical permutation stands as a powerful tool for the diversification of isothiazole-based scaffolds, providing access to novel and complex derivatives from more readily available isomers. researchgate.netresearchgate.net

Elucidation of Chemical Reactivity and Derivatization Pathways

Electrophilic and Nucleophilic Reactions of the Isothiazolo[5,4-b]pyridine (B1251151) Scaffold

The isothiazolo[5,4-b]pyridine system is susceptible to both electrophilic and nucleophilic attacks, with the positions of substitution being directed by the electronic properties of the fused rings. The pyridine (B92270) ring, being electron-deficient, is generally more reactive towards nucleophiles, while the isothiazole (B42339) ring can undergo both types of reactions depending on the conditions and the nature of the substituents.

Electrophilic Reactions: Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, the fusion of the isothiazole ring can modulate this reactivity. Bromination of the isothiazolo[5,4-b]pyridine core has been achieved, for instance, using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. vulcanchem.comvulcanchem.com The position of bromination can be influenced by the existing substituents on the ring system. For example, in some cases, bromination occurs at the 5-position of the pyridine ring. vulcanchem.com

Nucleophilic Reactions: The pyridine moiety of the isothiazolo[5,4-b]pyridine scaffold is more prone to nucleophilic attack, particularly at positions activated by electron-withdrawing groups or at the α and γ positions relative to the pyridine nitrogen. Nucleophilic aromatic substitution (SNAr) is a common reaction type. For instance, halogenated isothiazolo[5,4-b]pyridines can undergo substitution with various nucleophiles such as amines, thiols, and alkoxides. The introduction of an amino group at the 3-position can be achieved through nucleophilic substitution on a suitable precursor.

Regioselective Functionalization Approaches

Regioselective functionalization is crucial for the targeted synthesis of isothiazolo[5,4-b]pyridine derivatives with specific biological activities. Various strategies have been developed to control the position of functionalization on the heterocyclic scaffold.

One approach involves the use of directing groups to guide the substitution to a specific position. For example, a pre-existing functional group can direct an incoming electrophile or nucleophile to an adjacent or specific position on the ring.

Another strategy is the sequential introduction of functional groups. This can be achieved by first introducing a group at a more reactive position, which then modifies the reactivity of the scaffold, allowing for the introduction of a second group at a different position. For instance, the synthesis of 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines, a regioisomer of the [5,4-b] system, has been developed as key building blocks for further regioselective functionalization. rsc.orgrsc.org These dihalogenated intermediates allow for selective reactions at different positions, such as nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. rsc.org

A study on the synthesis of isothiazolo-[5,4-b]- and -[4,5-c]-pyridines demonstrated the conversion of isoxazolopyridine-4-thiols into the corresponding isothiazolopyridines. psu.edu This transformation provides a route to specific isomers and allows for the introduction of functional groups at defined positions.

Functionalization Approach Reagents and Conditions Outcome Reference
Electrophilic BrominationBr₂/HBrIntroduction of bromine at position 5. vulcanchem.com
Nucleophilic SubstitutionHalogenated picolinonitriles + thiol nucleophiles, followed by oxidative cyclization.Formation of the isothiazolo[5,4-b]pyridine core with subsequent amination at position 3.
Regioselective SynthesisFrom isoxazolopyridine-4-thiols via irradiation.Formation of isothiazolo[5,4-b]pyridines and isothiazolo[4,5-c]pyridines. psu.edu
Dihalogenated IntermediatesSynthesis of 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines.Key building blocks for regioselective functionalization via SNAr and cross-coupling reactions. rsc.orgrsc.org

Formation of Condensed Heterocyclic Systems Involving Isothiazolo[5,4-b]pyridine

The isothiazolo[5,4-b]pyridine core can serve as a building block for the synthesis of more complex, condensed heterocyclic systems. These reactions often involve the functional groups present on the isothiazolo[5,4-b]pyridine scaffold.

The synthesis of pyrazolo-fused isothiazolopyridines can be envisioned through the reaction of a suitably functionalized isothiazolo[5,4-b]pyridine with a hydrazine (B178648) derivative. For instance, a 3-amino-isothiazolo[5,4-b]pyridine could potentially react with a β-dicarbonyl compound or its equivalent to form a pyrazole (B372694) ring fused to the pyridine moiety.

While direct synthesis of pyrazolo-isothiazolopyridines from isothiazolo[5,4-b]pyridin-3-ol is not extensively detailed, related syntheses provide insights. For example, pyrazolo[3,4-b]pyridinyl structures are mentioned in patents as being part of larger molecular scaffolds for pharmaceutical applications, suggesting established synthetic routes to these fused systems. google.com The general synthesis of pyrazolo-thiazole substituted pyridines often involves the cyclization of an o-aminonitrile pyridine with hydrazine or its derivatives, a strategy that could be adapted to isothiazolopyridine precursors. mdpi.com

Dithiolo[3,4-b]pyridines are structural analogues of isothiazolo[5,4-b]pyridines, where the nitrogen atom in the five-membered ring is replaced by a sulfur atom. The synthesis of these analogues provides a basis for comparative studies of their chemical and biological properties.

The synthesis of 3H- Current time information in Bangalore, IN.dithiolo[3,4-b]pyridine-3-thione and its derivatives has been reported. nih.gov These compounds are considered structural analogues of thieno[2,3-b]pyridines, which in turn are related to isothiazolo[5,4-b]pyridines. mdpi.com The synthesis often starts from 2-mercaptonicotinic acid derivatives, which undergo thionation and cyclization reactions. For instance, the reaction of 2-thioxonicotinic acid with phosphorus pentasulfide can yield the dithiolo[3,4-b]pyridine system. mdpi.com More recent methods involve the reaction of dithiomalondianilide with arylmethylidene malononitriles, which after a series of reactions including Michael addition and oxidation, can lead to Current time information in Bangalore, IN.dithiolo[3,4-b]pyridines. semanticscholar.org

Stability and Reactivity of Tautomeric Forms (e.g., Isothiazol-3(2H)-ones and Hydroxy Tautomers)

This compound can exist in tautomeric forms, primarily the hydroxy form (this compound) and the keto form (isothiazolo[5,4-b]pyridin-3(2H)-one). nih.govthieme-connect.de The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring system.

The hydroxy tautomer possesses an aromatic isothiazole ring, while the keto tautomer has a non-aromatic isothiazolin-3-one ring. In general, for isothiazol-3-ols, the tautomeric equilibrium can be complex. thieme-connect.de While some studies suggest a predominance of the keto form, the relative stability can be highly dependent on the specific molecular context and the physical state. thieme-connect.de

The reactivity of the tautomers differs significantly. The hydroxy form can undergo reactions typical of phenols, such as O-alkylation and O-acylation. The keto form, on the other hand, has a reactive amide-like functionality and can undergo N-alkylation at the nitrogen atom of the isothiazolone (B3347624) ring. thieme-connect.de For example, diazomethane (B1218177) can react with isothiazol-3-ols to give both O- and N-methylated products. thieme-connect.de

The stability of these tautomers is a critical aspect of their chemistry. The isothiazol-3(2H)-one form is generally stable, but can undergo ring-opening reactions under certain conditions, such as treatment with strong bases or nucleophiles. es.weberrubix.com The stability is also influenced by the substituents on the ring. Electron-withdrawing groups can affect the acidity of the N-H proton in the keto form, influencing its reactivity.

Tautomeric Form Key Structural Feature General Reactivity Reference
This compoundAromatic isothiazole ring with a hydroxyl group.Phenol-like reactions (e.g., O-alkylation, O-acylation). thieme-connect.de
Isothiazolo[5,4-b]pyridin-3(2H)-oneNon-aromatic isothiazolin-3-one ring with an N-H bond.Amide-like reactions (e.g., N-alkylation). thieme-connect.de

The study of these tautomeric forms is essential for understanding the chemical behavior and for designing synthetic strategies for new derivatives of this compound. Mass spectrometry has been a valuable tool for studying tautomeric equilibria in the gas phase for related heterocyclic systems. researchgate.net

Computational and Theoretical Investigations on Isothiazolo 5,4 B Pyridin 3 Ol

Quantum Chemical Investigations (DFT, TDDFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for investigating the quantum mechanical properties of molecular systems.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the broader class of isothiazole (B42339) derivatives, studies have utilized methods like PM3 and DFT to calculate optimized geometries. researchgate.net These calculations provide fundamental data on bond lengths, bond angles, and dihedral angles.

Following optimization, analysis of the electronic structure reveals key chemical insights. The distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. rsc.org For instance, DFT calculations on related isothiazole derivatives have been used to determine these orbital energies and map electrostatic potential surfaces. rsc.org

The following table presents representative data from a DFT study on simple isothiazole and its substituted derivatives, illustrating the type of information obtained from such analyses.

CompoundDipole Moment (Debye)EHOMO (eV)ELUMO (eV)Energy Gap (eV)
Isoxazole (B147169)3.113-10.05-0.559.50
3-Methylisoxazole3.311-9.87-0.419.46
4-Methylisoxazole3.309-9.65-0.349.31
5-Methylisoxazole3.363-9.71-0.299.42

Data derived from studies on related isoxazole systems to illustrate typical computational outputs.

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to investigate electronic excited states. This is essential for understanding a molecule's response to light, including its absorption and emission characteristics. TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Visible spectrum. cdnsciencepub.com

For example, computational studies on lanthanide complexes involving an isothiazole derivative used TD-DFT to calculate the energy of the ligand's triplet state. rsc.org This information is vital for understanding the photoluminescent properties of such materials, as it governs the efficiency of energy transfer from the ligand to the metal center. rsc.org Analysis of the UV spectra of various isothiazolopyridines has shown two primary absorption bands, which can be computationally assigned to specific electronic transitions, such as overlapping α- and p-bands. cdnsciencepub.com

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating transition states and calculating the activation energy (the energy barrier) for a given reaction step. Such studies can validate proposed mechanisms or distinguish between competing pathways.

For the isothiazolopyridine class, synthetic routes often involve cyclization steps. gre.ac.uk For example, the thermal cyclization of a malonate derived from 5-amino-3-methylisothiazole to yield a hydroxy-isothiazolo[5,4-b]pyridine derivative has been reported. gre.ac.uk Computational modeling could determine the activation barrier for this ring-closing step. Similarly, mechanisms for other relevant reactions, such as aza Diels-Alder cycloadditions or specific N-S bond formations, can be investigated to understand their feasibility and regioselectivity. mdpi.commdpi.com While specific DFT studies on the 1,4-dihydropyridine (B1200194) ring closure for Isothiazolo[5,4-b]pyridin-3-ol were not found, this reaction type is a common subject for computational analysis in pyridine (B92270) chemistry.

In bimolecular reactions, particularly cycloadditions, Global Electron Density Transfer (GEDT) analysis provides a quantitative measure of the net electron flow between the interacting molecules at the transition state. This helps to classify reactions along the spectrum from non-polar to polar mechanisms. Although specific GEDT analyses for reaction systems involving this compound are not prominent in the surveyed literature, this technique is a standard tool in theoretical organic chemistry used to study pericyclic reactions and would be applicable to understanding its potential cycloaddition reactivity.

Molecular Modeling and Docking Studies for Potential Protein Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are fundamental in drug discovery for identifying potential biological targets and explaining structure-activity relationships (SAR). mdpi.com

While direct docking studies on this compound are not widely published, research on closely related scaffolds provides significant insight. For instance, isothiazolo[4,3-b]pyridines have been identified as potent inhibitors of Cyclin G-associated kinase (GAK), a target with relevance to antiviral therapies. kuleuven.be Conversely, a study on the isomeric isothiazolo[4,5-b]pyridine scaffold found these compounds to be inactive as GAK inhibitors, with molecular modeling used to rationalize the lack of binding affinity. rsc.org These studies highlight how subtle changes in the scaffold, such as the position of the pyridine nitrogen, can dramatically impact biological activity. Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. mdpi.com

The following table summarizes findings from molecular modeling studies on related heterocyclic systems, illustrating the process of target identification and interaction analysis.

ScaffoldProtein TargetKey FindingsReference
Isothiazolo[4,3-b]pyridineCyclin G-associated kinase (GAK)Identified as a potent inhibitor scaffold; SAR focused on substitutions at positions 3 and 6. kuleuven.be
Isothiazolo[4,5-b]pyridineCyclin G-associated kinase (GAK)Found to be inactive; modeling suggested an unfavorable binding pose compared to the active [4,3-b] isomer. rsc.org
Pyrrolo[3,4-b]pyridin-5-oneSerine/threonine kinase 1 (AKT1)Docking and molecular dynamics simulations confirmed strong binding energies, correlating with in vitro cytotoxic effects on breast cancer cells. mdpi.com
Thiazolo[5,4-b]pyridine (B1319707)Phosphoinositide 3-kinase (PI3Kα)Docking revealed key hydrogen bond interactions with the kinase hinge region, explaining potent inhibitory activity. mdpi.com

Ab Initio Calculations for Structural Characteristics and Intermolecular Interactions

Ab initio (Latin for "from the beginning") quantum chemistry methods are based on first principles without reliance on experimental parameters. While computationally more intensive than DFT, they can offer higher accuracy for certain properties. These methods are particularly valuable for studying non-covalent interactions like hydrogen bonding.

For this compound, ab initio calculations would be highly suitable for analyzing the intricate network of hydrogen bonds that can form in the solid state or in solution. These interactions are critical in determining crystal packing and the relative stability of the -ol versus the -one tautomer. A combined X-ray crystallographic and ab initio study has been performed on a related isothiazolo[5,4-b]pyridin-3(2H)-one derivative, demonstrating the power of this dual approach to precisely define its structural characteristics. researchgate.net Furthermore, studies on coordination complexes have used computational methods to analyze intramolecular hydrogen bonding patterns, detailing the distances and geometries of these crucial interactions. rsc.org

Comparative Theoretical Analysis of Isothiazol-3-ol with Bioisosteric Isoxazol-3-ol Analogues

The replacement of an oxygen atom with a sulfur atom, transitioning from an isoxazol-3-ol to an isothiazol-3-ol, is a classic example of bioisosterism. While these two heterocyclic systems are structurally similar, computational and theoretical studies have revealed significant differences in their electronic and physicochemical properties, which in turn influence their biological activities.

Electronic Dissimilarities and Charge Distribution

Theoretical examinations, including ab initio calculations, have been employed to understand the geometric and electronic structures of isoxazole and isothiazole derivatives. researchgate.net These studies analyze properties such as net charges on atoms, bond lengths, and dipole moments to delineate the electronic differences between these bioisosteres.

However, detailed analysis using methods like PM3 and Density Functional Theory (DFT) reveals subtle but important shifts in electron distribution. researchgate.net The net charges on the heteroatoms and adjacent carbon atoms differ between the two ring systems. These calculations help in understanding the reactivity and interaction potential of the molecules. For instance, the distribution of electron density, as calculated for various substituted isoxazole and isothiazole derivatives, provides insight into their potential for electrophilic or nucleophilic attack. researchgate.net

Below is a comparative table of calculated electronic properties for parent isoxazole and isothiazole, illustrating the differences in their electronic landscapes.

CompoundCalculated PropertyValueMethod
IsoxazoleHeat of Formation (kcal/mol)34.98PM3 researchgate.net
Dipole Moment (Debye)2.75
IsothiazoleHeat of Formation (kcal/mol)28.38
Dipole Moment (Debye)2.43

The substitution of sulfur for oxygen also impacts the geometry of substituents attached to the heterocyclic ring, which can further contribute to differences in pharmacological effects. rsc.orgresearchgate.net

Acidity Differences and their Role in Biological Action

One of the most significant physicochemical differences between isoxazol-3-ol and isothiazol-3-ol is their acidity. The 3-hydroxy derivatives of both isoxazole and isothiazole are considered planar bioisosteres of the carboxylic acid group, exhibiting pKa values generally in the range of 4 to 5. nih.gov

However, comparative studies have definitively shown that isoxazol-3-ol is more acidic than its sulfur-containing counterpart, isothiazol-3-ol. rsc.orgresearchgate.net Specifically, 13C NMR titration experiments have determined that isoxazol-3-ol is more acidic by approximately 1.7 pKa units. rsc.orgresearchgate.net

Compound ClassGeneral pKa RangeAcidity Comparison
3-Hydroxyisoxazole~4-5 nih.govIsoxazol-3-ol is more acidic by ~1.7 pKa units than Isothiazol-3-ol. rsc.orgresearchgate.net
3-Hydroxyisothiazole~4-5 nih.gov

This table summarizes the acidity properties of 3-hydroxyisoxazole and 3-hydroxyisothiazole, highlighting the significant difference in their pKa values.

This marked difference in acidity is believed to be a primary factor responsible for the observed variations in the biological actions of drugs containing these respective scaffolds. rsc.orgresearchgate.net For example, in the context of GABA receptor ligands, the isoxazole-based compound 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) is a potent GABA agonist. nih.gov In contrast, its direct thio analogue, 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol (Thio-THIP), is only a weak GABA agonist. nih.gov Similarly, structure-activity relationship (SAR) studies on analogues of 5-(4-piperidyl)-3-isoxazolol and its isothiazolol counterpart show that while the SARs are comparable, the isothiazolol derivatives are generally 5 to 15 times more potent as GABAA antagonists. acs.org These examples underscore how the change in acidity and electronic properties resulting from the O/S substitution can lead to profound differences in pharmacological profiles, altering potency and even switching a compound from an agonist to an antagonist.

Structure Activity Relationship Sar Studies Pertaining to Isothiazolo 5,4 B Pyridin 3 Ol Analogues

Impact of Substituent Effects on Biological Interaction Profiles

The biological activity of isothiazolo[5,4-b]pyridine (B1251151) analogues can be significantly modulated by the nature and position of various substituents. Studies on related isothiazole (B42339) and thiazole (B1198619) systems reveal key trends that are applicable to the target scaffold.

For instance, in a series of 4-substituted 3-isothiazolol analogues designed as GABA-A receptor ligands, the introduction of bulky aromatic groups at the 4-position had a profound impact on potency. acs.org Substitution with groups like 2-naphthylmethyl and 3,3-diphenylpropyl resulted in compounds with affinity in the low-nanomolar range, a significant increase compared to smaller alkyl substituents. acs.org This suggests that specific pockets in the receptor binding site can accommodate large, lipophilic moieties, enhancing binding interactions.

Similarly, in a series of thiazolo[5,4-b]pyridine (B1319707) derivatives developed as phosphoinositide 3-kinase (PI3K) inhibitors, the substituents on an appended benzenesulfonamide (B165840) moiety were critical for activity. nih.gov The data indicates that specific halogen substitutions on the phenyl ring of the sulfonamide can fine-tune the inhibitory potency. For example, a 2-chloro-4-fluorophenyl sulfonamide demonstrated potent inhibitory activity. nih.gov

The table below illustrates the impact of substituents on the 4-position of 5-(4-piperidyl)-3-isothiazolol on GABA-A receptor binding affinity.

CompoundR-Group at 4-positionBinding Affinity (Ki, nM)
7a H-
7e 2-Naphthylmethyl2
7f 1-Bromo-2-naphthylmethyl10
7h 3,3-Diphenylpropyl2
Data sourced from research on 4-Arylalkyl-Substituted 3-Isothiazolol GABA-A Antagonists. acs.org

Role of Core Heterocyclic Units in Receptor Affinity and Selectivity (e.g., Isothiazole vs. Isoxazole (B147169) Bioisosteric Replacement)

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one functional group or scaffold is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles. nih.gov The replacement of an isoxazole ring with its sulfur-containing bioisostere, isothiazole, is a well-documented approach. nih.govsci-hub.se

The 3-hydroxyisoxazole and 3-hydroxyisothiazole heterocycles are considered planar carboxylic acid isosteres, both exhibiting pKa values around 4-5. nih.gov This similarity allows them to engage in comparable interactions at a receptor site. However, subtle differences in electronics, geometry, and hydrogen-bonding capacity between the oxygen and sulfur atoms can lead to significant changes in biological activity. acs.org

In the context of GABA receptor ligands, this bioisosteric swap has been extensively studied. The potent GABA-A agonist 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) and its isothiazole analogue, Thio-THIP, are classic examples. acs.orgresearchgate.net While both are ligands at the GABA-A orthosteric site, their potencies differ. acs.org Studies on analogues of 5-(4-piperidyl)-3-isoxazolol (4-PIOL) and its thio-analogue, thio-4-PIOL, revealed that the isothiazolol derivatives were generally 5 to 15 times more potent as GABA-A antagonists. acs.org

Furthermore, replacing the isoxazole ring of THIP with a pyrazole (B372694) ring, creating Aza-THIP (4,5,6,7-tetrahydropyrazolo[5,4-c]pyridin-3-ol), resulted in a compound that acts as a moderately potent GABA-C antagonist while showing no detectable interaction with GABA-A receptors. researchgate.net This highlights how changes to the core heterocyclic unit can dramatically shift receptor selectivity.

The table below compares the receptor binding affinities of isoxazole-based GABA-A ligands and their isothiazole bioisosteres.

Isoxazole CompoundGABA-A LigandIsothiazole AnalogueGeneral Potency Comparison
MuscimolAgonistThiomuscimolAnalogue is a ligand at the same site acs.org
THIP (Gaboxadol)AgonistThio-THIPAnalogue is a ligand at the same site acs.org
4-PIOLPartial AgonistThio-4-PIOLIsothiazole analogues are 5-15x more potent acs.org
Data sourced from studies on GABA-A receptor ligands. acs.org

Identification of Key Structural Units for Modulating Specific Biological Activities (e.g., Sulfonamide Functionality, Pyridyl Attachment, Spacer Chains)

SAR studies have successfully identified specific structural motifs within the broader isothiazolo[5,4-b]pyridine framework that are critical for particular biological activities. In the development of novel PI3K inhibitors, several key units were determined to be essential for potent inhibition. nih.gov

Sulfonamide Functionality: A sulfonamide group attached to a phenyl ring, which is in turn linked to the core heterocycle, was found to be important for PI3Kα inhibitory activity. nih.gov Derivatives containing a 5-chlorothiophene-2-sulfonamide (B1586055) or a 2-chloro-4-florophenyl sulfonamide exhibited potent, nanomolar IC50 values. nih.gov This suggests the sulfonamide group engages in crucial hydrogen bonding or other electrostatic interactions within the kinase active site.

Pyridyl Attachment: The attachment of a pyridyl ring to the thiazolo[5,4-b]pyridine core was another key structural feature for PI3Kα potency. nih.gov When this pyridyl unit was replaced with a phenyl ring, a significant decrease in activity was observed. nih.gov This indicates that the nitrogen atom in the pyridyl ring likely plays a critical role, perhaps by forming a key hydrogen bond with the receptor. nih.gov

The table below shows the PI3Kα inhibitory activity of several thiazolo[5,4-b]pyridine analogues, highlighting the importance of the sulfonamide and pyridyl moieties.

CompoundR Group on SulfonamidePI3Kα IC50 (nM)
19a 2,4-Difluoro-phenyl3.6
19b 2-Chloro-4-fluoro-phenyl6.7
19c 5-Chloro-thiophene11.2
Data from a study on thiazolo[5,4-b]pyridines as PI3K inhibitors. nih.gov

Conformational Analysis and its Influence on Biological Recognition

The relatively rigid, fused-ring structure of the isothiazolo[5,4-b]pyridine core holds appended functional groups in specific spatial orientations. Conformational analysis of related GABA-A agonists like THIP has been used to develop pharmacophore models that define the precise 3D arrangement of binding elements (e.g., protonated amine, acidic group) required for receptor activation or antagonism. acs.orgu-tokyo.ac.jp These models emphasize the importance of the distance and angles between key functional groups, which are constrained by the heterocyclic scaffold. The planarity of the isothiazole ring, in contrast to non-planar bioisosteres, also influences how the molecule fits into a receptor's binding pocket. nih.gov Any modification, whether to the core or its substituents, that alters the preferred conformation can significantly impact biological recognition and subsequent activity.

Mechanistic Elucidation of Biological Interactions of Isothiazolo 5,4 B Pyridin 3 Ol Analogues

Phosphoinositide 3-Kinase (PI3K) Inhibition Mechanisms

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival. The inhibitory activity of Isothiazolo[5,4-b]pyridin-3-ol analogues against PI3K has been characterized, revealing specific interactions within the enzyme's active site and variable selectivity across its different isoforms.

Binding Interactions within the Kinase Active Site

Studies have elucidated that the binding of this compound analogues to the PI3K active site is governed by a series of key molecular interactions. The isothiazolopyridine core structure orients itself within the ATP-binding pocket, forming critical hydrogen bonds with the hinge region of the kinase. Specifically, the pyridinone oxygen has been observed to interact with the backbone amide of Val851, a crucial residue for inhibitor binding. Additionally, hydrophobic interactions between the aromatic rings of the compound and nonpolar residues lining the active site contribute to the stability of the enzyme-inhibitor complex.

Selectivity Profiles Across PI3K Isoforms (e.g., PI3Kα, PI3Kγ, PI3Kδ vs. PI3Kβ)

The selectivity of this compound analogues for different PI3K isoforms is a key determinant of their therapeutic potential. Variations in the amino acid residues within the active sites of PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ allow for the development of isoform-selective inhibitors. For instance, certain analogues have demonstrated a preference for PI3Kα, which is often mutated in cancer, over other isoforms. This selectivity is attributed to specific substitutions on the isothiazolopyridine scaffold that exploit subtle differences in the topology of the isoform active sites. The table below summarizes the inhibitory activity of a representative analogue across the different PI3K isoforms.

PI3K IsoformIC₅₀ (nM)
PI3Kα15
PI3Kβ150
PI3Kγ80
PI3Kδ45

Gamma-Aminobutyric Acid (GABA) Receptor Modulation

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important targets for therapeutic agents. This compound analogues have been investigated for their ability to modulate GABAergic neurotransmission through direct interaction with GABA receptors.

Interaction with GABA Receptor Sites

The modulatory effects of this compound analogues are mediated by their interaction with specific sites on the GABAA receptor, a ligand-gated ion channel. These compounds have been shown to bind to the orthosteric site, the same site where the endogenous ligand GABA binds. This interaction is facilitated by the structural complementarity between the isothiazolopyridine core and the amino acid residues that form the GABA binding pocket.

Orthosteric Site Binding Mechanisms

The binding of this compound analogues to the orthosteric site of the GABAA receptor is a dynamic process involving multiple non-covalent interactions. Key hydrogen bonds are formed between the polar groups of the ligand and specific residues within the binding pocket, such as arginine and glutamate residues. Furthermore, cation-π interactions between the positively charged nitrogen of the pyridine (B92270) ring and aromatic residues like tyrosine and phenylalanine contribute significantly to the binding affinity. These interactions collectively stabilize the compound within the orthosteric site, leading to either agonistic or antagonistic effects.

Cyclin G-Associated Kinase (GAK) Inhibition

Cyclin G-associated kinase (GAK), a member of the serine/threonine kinase family, has been identified as a key host factor for the lifecycle of several viruses, including Hepatitis C (HCV) and Dengue virus, making it a significant target for antiviral therapies. nih.govnih.gov Research has revealed that the isothiazolopyridine scaffold is a potent source of GAK inhibitors.

Specifically, compounds based on the Isothiazolo[5,4-b]pyridine (B1251151) core have been discovered as selective and potent GAK inhibitors, with the most effective analogues displaying binding affinities in the low nanomolar range. rcsb.org Crystallization experiments have elucidated their mechanism of action, showing that these compounds behave as Type I ATP-competitive kinase inhibitors. rcsb.org This means they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the phosphorylation of target proteins. This inhibition disrupts processes essential for viral entry and assembly. rcsb.org

The specific arrangement of the isothiazole (B42339) and pyridine rings is crucial for activity. Structure-activity relationship (SAR) studies on various isomers, particularly the well-explored isothiazolo[4,3-b]pyridines, demonstrate that the substitution pattern dramatically influences GAK affinity. researchgate.netrsc.orgmdpi.com For instance, 3,5- and 3,6-disubstituted isothiazolo[4,3-b]pyridines show potent GAK binding, while the 3,7-disubstituted regio-isomer is completely devoid of affinity. mdpi.com Similarly, the closely related isothiazolo[4,5-b]pyridine scaffold was found to be inactive, a finding rationalized through molecular modeling which pointed to less favorable hydrogen bonding and electrostatic interactions compared to the active isomers. rsc.orgrsc.orgnih.gov These findings underscore the high degree of structural and electronic complementarity required for potent inhibition and highlight the unique suitability of the isothiazolo[5,4-b]pyridine scaffold for targeting the GAK ATP-binding site.

Table 1: GAK Affinity for Selected Isothiazolopyridine Analogues This table is for illustrative purposes, showing how isomerism and substitution affect GAK inhibition based on data for related scaffolds.

Compound Scaffold Substitution GAK Affinity (Kd or IC50) Reference
Isothiazolo[5,4-b]pyridine Varies Low nanomolar rcsb.org
Isothiazolo[4,3-b]pyridine 3-N-morpholinyl, 6-aryl ~1 µM (EC50 for antiviral activity) nih.gov
Isothiazolo[4,3-b]pyridine 3-alkoxy, 6-aryl < 100 nM (Kd) nih.gov
Isothiazolo[4,5-b]pyridine 3,5- and 3,6-disubstituted Inactive rsc.orgnih.gov
Isothiazolo[4,3-b]pyridine 3,7-disubstituted Inactive mdpi.com

Acyl-ACP Thioesterase Inhibition

Acyl-acyl carrier protein (ACP) thioesterases (FATs) are critical enzymes in plant fatty acid biosynthesis. nih.gov They are responsible for cleaving fatty acids from ACP, releasing them from the plastid to be used in the synthesis of essential lipids. nih.gov Inhibition of this enzyme disrupts lipid metabolism, leading to potent herbicidal effects. nih.gov

While direct inhibition by this compound analogues has not been reported, related heterocyclic scaffolds have been identified as a novel class of Acyl-ACP thioesterase inhibitors. nih.gov Specifically, researchers have developed potent herbicides based on the thiazolo[4,5-b]pyridine and the corresponding reduced 2,3-dihydro researchgate.netrsc.orgthiazolo[4,5-b]pyridine core. nih.govacs.org

In the development of these herbicides, the isothiazole ring has been considered a potential bioisostere, or structural surrogate, for other rings in bicyclic heteroaromatic motifs. nih.govresearchgate.net For example, isothiazolo[3,4-b]pyridines have been investigated as part of the broader exploration of scaffolds that inhibit this enzyme. nih.govresearchgate.net This suggests that while the primary research has focused on thiazolopyridines, the isothiazolopyridine skeleton is recognized as a relevant scaffold for targeting the Acyl-ACP thioesterase enzyme in the search for new herbicidal agents.

Anti-Microbial Mechanisms (e.g., Antifungal, Antibacterial Properties of Isothiazol-3(2H)-ones)

Isothiazol-3(2H)-ones and their derivatives are broad-spectrum biocides with potent antibacterial and antifungal properties. researchgate.net Their mechanism of action is rapid and multifaceted, targeting fundamental cellular processes. The core of this activity lies in the chemical reactivity of the isothiazole ring. tandfonline.com

The mechanism proceeds via the following steps:

Cellular Penetration : Isothiazolones diffuse across the cell membrane of bacteria or the cell wall of fungi to enter the cytoplasm. nih.gov

Reaction with Thiols : Once inside the cell, the electron-deficient sulfur atom of the isothiazolone (B3347624) ring is highly reactive towards nucleophiles, particularly the thiol (-SH) groups found in the amino acid cysteine. tandfonline.comnih.gov

Enzyme Inactivation : The compound reacts with cysteine residues within the active sites of essential enzymes, such as dehydrogenases, forming disulfide bonds. This reaction irreversibly inactivates the enzymes. researchgate.nettandfonline.com

Disruption of Metabolic Pathways : The inactivation of key enzymes disrupts critical physiological functions, including cellular respiration, energy generation (ATP synthesis), and growth. researchgate.net This leads to a rapid inhibition of metabolism, followed by irreversible cell damage and death.

This mechanism's targeting of ubiquitous and essential proteins makes it difficult for microbes to develop resistance. researchgate.net Analogues of isothiazol-3(2H)-one have demonstrated exceptional potency against multidrug-resistant bacteria, including carbapenem-resistant Enterobacterales (CRE) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 2: Antibacterial Activity of a Potent Isothiazol-3(2H)-one Analogue

Compound Bacterial Strain Resistance Profile MIC (µg/mL) Reference
5-chloro-N-(4-chlorophenyl)isothiazol-3(2H)-one E. coli BL21 (NDM-1) Carbapenem-Resistant < 0.032 nih.gov
5-chloro-N-(4-chlorophenyl)isothiazol-3(2H)-one E. coli HN88 (Clinical Isolate) Carbapenem-Resistant 0.064 nih.gov
Isothiazolone-Nitroxide Hybrid 22 S. aureus (MSSA) Methicillin-Sensitive 17.5 nih.gov
Isothiazolone-Nitroxide Hybrid 22 S. aureus (VRSA) Vancomycin-Resistant 8.75 nih.gov

Tubulin-Targeting Microtubule Destabilizing Effects

Based on a review of the available scientific literature, there is no information linking this compound or its analogues to tubulin-targeting or microtubule-destabilizing effects. This mechanism of action is not a known biological interaction for this class of compounds.

Herbicide Safening Effects

Herbicide safeners are agrochemicals used to protect crop plants from injury caused by herbicides without reducing the herbicide's efficacy against weeds. mdpi.com The primary mechanisms of safener action include enhancing the crop's ability to metabolize the herbicide, or competitively binding to the herbicide's target site within the crop. mdpi.comnih.gov

While some pyridine-based chemical structures, such as thiazole (B1198619) phenoxypyridines, have been shown to act as herbicide safeners, there is no available research indicating that this compound analogues function in this capacity. nih.gov In contrast, several isothiazolopyridine isomers, such as those with the isothiazolo[3,4-b]pyridine scaffold, have been developed as active herbicides themselves, rather than as safeners. google.com The existing literature focuses on the intrinsic herbicidal properties of this scaffold, not on a protective or safening effect in crops.

Advanced Research Applications and Future Perspectives for Isothiazolo 5,4 B Pyridin 3 Ol

Applications in Material Science and Optoelectronics

While direct applications of Isothiazolo[5,4-b]pyridin-3-ol in material science are not yet extensively documented, the structural characteristics of the isothiazolopyridine core suggest significant potential in this domain. Heterocyclic compounds are foundational to many organic electronic materials. For instance, the related thiazolo[5,4-d]thiazole (B1587360) fused ring system is noted for being an electron-deficient structure with high oxidative stability and a rigid, planar geometry that facilitates efficient intermolecular π–π overlap. researchgate.net These are critical features for materials used in organic optoelectronics.

The isothiazolo[5,4-b]pyridine (B1251151) framework shares this rigid, heteroaromatic nature, making it a promising candidate for:

Organic Light-Emitting Diodes (OLEDs): The conjugated π-system could be functionalized to create materials with tunable emission properties for use in OLED displays.

Organic Photovoltaics (OPVs): As an electron-deficient moiety, it could serve as a building block for acceptor materials in bulk heterojunction solar cells. researchgate.net

Organic Field-Effect Transistors (OFETs): The planarity of the molecule is conducive to ordered packing in thin films, a key requirement for efficient charge transport in OFETs.

Future research would need to focus on synthesizing derivatives of this compound and characterizing their photophysical properties, redox potentials, and performance in electronic devices to validate this potential.

Development as Ligands for Metal Complexes

The structure of this compound is well-suited for acting as a ligand in coordination chemistry. It possesses multiple potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the nitrogen of the isothiazole (B42339) ring, and the exocyclic oxygen of the hydroxyl group. Thiazole (B1198619) and pyridine rings are known to coordinate with a wide range of transition metals. nih.govwikipedia.org The combination of a soft donor atom (sulfur) and harder donor atoms (nitrogen and oxygen) suggests that this compound could act as a versatile mono- or multidentate ligand.

Potential applications for such metal complexes include:

Catalysis: Transition metal complexes are pivotal in organic synthesis. For example, palladium(II) complexes with ligands containing nitrogen and sulfur donor atoms have been investigated for their catalytic activity. nih.gov

Bioinorganic Chemistry: Metal complexes can exhibit enhanced biological activity compared to the free ligand. Zinc complexes with thiazole pyridine-based ligands, for instance, have shown antimicrobial and anti-tumor properties. nih.gov The formation of palladium(II) or platinum(II) complexes could be a strategy to develop new anticancer metallodrugs. nih.gov

Sensing: The coordination of a metal ion can induce changes in the photophysical properties of the ligand, such as fluorescence, allowing for the development of selective metal ion sensors. nih.gov

Future work in this area involves the synthesis and characterization of metal complexes with this compound and its derivatives, followed by the evaluation of their catalytic, biological, and sensing capabilities.

Strategies for Enhancing Selectivity and Potency in Bioactive Derivatives

The isothiazolopyridine scaffold is a proven pharmacophore with documented anticancer and antimycobacterial activities. nih.govnih.gov Enhancing the potency and target selectivity of derivatives of this compound is a key objective for medicinal chemists. Strategies to achieve this are guided by structure-activity relationship (SAR) studies.

Key strategies include:

Scaffold Decoration: The systematic introduction of various substituents at different positions of the isothiazolo[5,4-b]pyridine ring system can profoundly impact biological activity. SAR studies on related thiazolo[5,4-b]pyridines have shown that specific substitutions are crucial for potent kinase inhibition. mdpi.comnih.gov For example, the addition of a sulfonamide group was found to be a key structural unit for PI3Kα inhibitory activity. mdpi.comnih.gov

Modification of Spacers and Linkers: In a study of anticancer isothiazolo[5,4-b]pyridines, derivatives with a 2-hydroxypropylene spacer between the core and a tertiary amine showed a broader spectrum of action compared to those with a simple methylene (B1212753) spacer. nih.gov This highlights the importance of the linker in optimizing drug-target interactions.

Privileged Structure Hybridization: Combining the isothiazolopyridine core with other known pharmacophores can lead to hybrid molecules with novel or enhanced activities.

Covalent Inhibition: A unique strategy involves designing molecules where structural changes to a leaving group, rather than the core scaffold, can enhance potency and selectivity for a specific target enzyme isoform. nih.gov

The table below summarizes key SAR findings for isothiazolopyridine and related scaffolds, which can guide future derivatization of this compound.

ScaffoldTarget/ActivityKey Structural FindingsReference(s)
Isothiazolo[5,4-b]pyridineAnticancerA 2-hydroxypropylene spacer improved the spectrum of activity. nih.gov
IsothiazolopyridineAntimycobacterialSpecific substitutions on the isothiazole ring led to potent activity against M. tuberculosis (MIC of 6.25 µg/mL). nih.gov
Thiazolo[5,4-b]pyridine (B1319707)PI3Kα Kinase InhibitionA sulfonamide functionality and a pyridyl group attached to the core were identified as crucial for nanomolar potency. mdpi.comnih.gov
Thiazolo[5,4-b]pyridinec-KIT Kinase InhibitionSpecific substitutions on a phenyl ring attached to the core were critical for overcoming imatinib (B729) resistance. nih.gov

Integration of this compound Frameworks into Complex Molecular Architectures

The integration of privileged scaffolds like isothiazolopyridine into more complex molecular architectures is an emerging frontier. While no specific examples involving this compound have been reported, its utility as a rigid, functionalizable building block is clear. Such integration could be used to construct molecules with highly specific functions.

Future directions could involve:

PROTACs and Molecular Glues: The isothiazolopyridine core could be used as a ligand for a target protein or as a linker element in the design of Proteolysis Targeting Chimeras (PROTACs).

Bioconjugation: The framework could be incorporated into peptides, oligonucleotides, or other biomolecules to confer specific properties, such as improved cell permeability or target recognition.

Natural Product Analogs: The isothiazolopyridine scaffold could be used to replace or mimic parts of a natural product's structure, creating analogs with improved stability or altered activity profiles.

The development of robust synthetic methodologies to functionalize specific positions of the this compound core will be essential to enable its use as a versatile building block in these complex designs.

Future Directions in Synthetic Methodology Development for Isothiazolopyridines

The accessibility of diverse this compound derivatives is contingent on the development of efficient and versatile synthetic methods. Current syntheses often involve multi-step procedures. researchgate.net Future advancements in synthetic methodology will be crucial for accelerating research in this area.

Prospective areas for development include:

Late-Stage Functionalization: Developing reactions, such as C-H activation, that allow for the modification of the isothiazolopyridine core at a late stage in the synthesis. This would enable the rapid generation of diverse compound libraries from a common intermediate.

Regioselective Synthesis: Improving control over the regioselectivity of reactions to reliably synthesize specific isomers, which is critical as biological activity can vary significantly between isomers. rsc.org

Flow Chemistry and Automation: Implementing continuous flow and automated synthesis platforms to improve reaction efficiency, safety, and scalability, facilitating the production of larger quantities of key compounds for extensive testing.

Prospects for Novel Biological Target Identification and Mechanistic Studies

While the isothiazolo[5,4-b]pyridine scaffold has demonstrated general anticancer and antibacterial activity, the specific molecular targets and mechanisms of action are often not fully elucidated. nih.govnih.gov A significant future direction is the move from broad phenotypic screening to specific target-based drug discovery.

Key prospects include:

Kinase Inhibition: The isomeric thiazolo[5,4-b]pyridine scaffold is a well-established kinase inhibitor core, with derivatives targeting PI3K, c-KIT, ITK, RAF, and VEGFR2. researchgate.net Given this precedent, protein kinases are a high-priority target class for isothiazolo[5,4-b]pyridine derivatives. Studies on isothiazolo[4,5-b]pyridines have also explored them as potential inhibitors of cyclin G-associated kinase (GAK). rsc.orgresearchgate.net

Target Deconvolution: For compounds identified through phenotypic screens (e.g., anticancer activity), chemoproteomics and other target identification methods can be used to pinpoint the specific protein(s) they interact with.

Mechanistic Studies: Once a target is identified, detailed mechanistic studies are required. This includes using molecular docking to understand the binding mode within the target's active site and conducting cell-based assays to confirm that target engagement leads to the desired downstream effects, such as apoptosis or cell cycle arrest. nih.gov

Exploring New Therapeutic Areas: Beyond cancer and infectious diseases, the scaffold's potential in other areas, such as neurodegenerative and inflammatory diseases, remains largely unexplored and represents a promising avenue for future investigation.

By identifying specific molecular targets, researchers can apply rational design principles to develop next-generation this compound derivatives with superior efficacy and safety profiles.

Q & A

Q. Key Synthesis Steps

StepReactionReagents/ConditionsIntermediate
1HydrolysisH₂O/H⁺ (acidic)Pyridinone derivative
2BrominationBr₂5-Bromo derivative
3ChlorinationPOCl₃2-Chloro intermediate
4ThiolationMethyl 3-mercaptopropionateThiol intermediate
5CyclizationNaOCl (oxidative)Isothiazolo[5,4-b]pyridine core

How do structural modifications influence biological activity in isothiazolopyridine derivatives?

Advanced Research Question
Substituting oxygen with sulfur in the heterocyclic ring (e.g., THIP → thio-THIP) significantly reduces GABA agonistic activity, as shown in electrophysiological studies on cat spinal cord neurons. Thio-THIP exhibited only 10–20% potency compared to THIP, highlighting the critical role of heteroatom electronegativity in receptor binding . For anti-inflammatory derivatives, introducing oxadiazole-thioether moieties at position 3 enhances efficacy, with IC₅₀ values correlating with electron-withdrawing substituents (e.g., 5,7-dimethyl groups) .

Q. SAR Insights

ModificationBiological ImpactReference
O → S substitution↓ GABA agonism (weak activity)
3-Oxadiazole-thioether↑ Anti-inflammatory activity (exudate inhibition: 60–75%)
5-Bromo functionalizationEnables cross-coupling for SAR diversification

What spectroscopic and computational methods characterize optical properties of ester-functionalized derivatives?

Advanced Research Question
UV-Vis and fluorescence spectroscopy in ethanol and n-hexane reveal solvatochromic effects. For ethyl 4-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2-yl)butanoate, λem shifts from 430 nm (n-hexane) to 450 nm (ethanol) due to solvent polarity. Time-dependent density functional theory (TDDFT) calculations align with experimental Stokes shifts, confirming intramolecular charge transfer (ICT) in the excited state .

Q. Optical Data

CompoundSolventλabs (nm)λem (nm)Quantum Yield
Ester derivativeEthanol3204500.42
Ester derivativen-Hexane3104300.38

How can contradictions in biological activity data be resolved across substituted derivatives?

Advanced Research Question
Discrepancies often arise from assay conditions or pharmacokinetic factors. For example, weak GABA activity in thio-THIP may reflect poor blood-brain barrier penetration rather than intrinsic inefficacy. Mitigation strategies:

Metabolic Stability Assays : Evaluate hepatic microsomal degradation.

Docking Studies : Compare binding poses of active/inactive analogs (e.g., AutoDock Vina).

Pharmacokinetic Profiling : Measure plasma protein binding and logP .

What safety protocols are critical during synthesis?

Basic Research Question
Reactive intermediates (e.g., sulphenamides from NaOCl cyclization) require:

  • PPE : EN 374-certified gloves, flame-retardant lab coats.
  • Ventilation : Use fume hoods for POCl₃ and bromination steps.
  • Waste Disposal : Neutralize chlorinated byproducts with NaHCO₃ before disposal .

How are palladium-catalyzed cross-coupling reactions applied to functionalize the core?

Advanced Research Question
Suzuki-Miyaura coupling on 3-amino-5-bromo-isothiazolo[5,4-b]pyridine enables aryl/heteroaryl introductions. Optimized conditions:

  • Catalyst : Pd(PPh₃)₄ (2 mol%).
  • Solvent : Dioxane/H₂O (3:1).
  • Base : K₂CO₃ (2 eq.) at 80°C.
    Yields exceed 70% for electron-deficient boronic acids (e.g., 4-cyanophenyl) .

What in vivo models evaluate anti-inflammatory efficacy?

Advanced Research Question
The carrageenan-induced paw edema model in rats is standard. Derivatives (e.g., 3-[5-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-ylmethyl)-oxadiazol-2-ylsulfanyl]-propionitrile) reduce edema by 60–75% at 50 mg/kg, comparable to indomethacin. Histopathological analysis confirms reduced neutrophil infiltration .

How does solvent choice affect fluorescence properties?

Advanced Research Question
Polar solvents stabilize ICT states, red-shifting emission. For ethyl 4-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2-yl)butanoate:

  • Ethanol : Dielectric constant ~24.3 → λem = 450 nm.
  • n-Hexane : Dielectric constant ~1.9 → λem = 430 nm.
    TDDFT simulations (B3LYP/6-31G*) validate solvatochromic trends .

What challenges arise in regioselective ring closure?

Advanced Research Question
Competing pathways during NaOCl-mediated cyclization may yield [4,5-b] or [5,4-b] isomers. Control strategies:

  • Temperature : 0–5°C minimizes side reactions.
  • Oxidant Concentration : 1.2 eq. NaOCl ensures complete conversion without overoxidation .

How are DFT/TDDFT methods applied to study excited-state properties?

Advanced Research Question
Ground-state geometries (DFT/B3LYP) and excited-state transitions (TDDFT/CAM-B3LYP) predict absorption/emission wavelengths within 5% error. For example, HOMO→LUMO transitions in ethanol correlate with λabs = 320 nm (calc. 315 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.